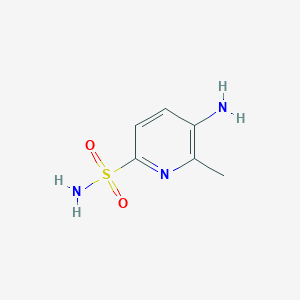

5-Amino-6-methyl-2-pyridinesulfonamide

Description

Properties

CAS No. |

329947-26-4 |

|---|---|

Molecular Formula |

C6H9N3O2S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

5-amino-6-methylpyridine-2-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,7H2,1H3,(H2,8,10,11) |

InChI Key |

PCDZAAVCRAOGRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 6 Methyl 2 Pyridinesulfonamide

Direct Synthesis Strategies for 5-Amino-6-methyl-2-pyridinesulfonamide

Direct synthesis strategies aim to construct the target molecule in a few efficient steps, often relying on the regioselective functionalization of a suitable pyridine (B92270) precursor.

Reductive Pathways from Substituted Nitro-Pyridine Intermediates

A common and effective strategy for the synthesis of aminopyridines involves the reduction of a corresponding nitro-pyridine intermediate. This pathway is advantageous as the nitro group can be introduced via well-established electrophilic nitration reactions and subsequently reduced to the desired amino group under various conditions.

A plausible synthetic route commences with the nitration of 2-amino-6-methylpyridine (B158447). The reaction with a mixture of sulfuric acid and nitric acid can introduce a nitro group at the 5-position of the pyridine ring, yielding N-(6-methyl-5-nitropyridin-2-yl)nitramide. This intermediate can then be selectively hydrolyzed to afford 2-amino-6-methyl-5-nitropyridine (B185660).

The subsequent steps would involve the conversion of the 2-amino group into the desired sulfonamide moiety. This transformation can be challenging but could potentially be achieved through a Sandmeyer-type reaction. The 2-amino-6-methyl-5-nitropyridine would first be diazotized, followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst to form the corresponding sulfonyl chloride. Finally, amination of the sulfonyl chloride with ammonia (B1221849) would yield 5-nitro-6-methyl-2-pyridinesulfonamide. The last step would be the reduction of the nitro group to an amino group, which can be accomplished using various reducing agents such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media, to afford the final product, this compound.

| Step | Reaction | Key Reagents |

| 1 | Nitration | H₂SO₄, HNO₃ |

| 2 | Diazotization | NaNO₂, HCl |

| 3 | Sulfonylation | SO₂, CuCl |

| 4 | Amination | NH₃ |

| 5 | Reduction | SnCl₂, HCl or H₂, Pd/C |

Other Established Synthetic Routes for the Core Structure

An alternative approach involves building the sulfonamide functionality before the introduction of the 5-amino group. This route could start from 2-amino-6-methylpyridine, which is converted to 2-chloro-6-methylpyridine. The chloro-derivative can then be transformed into 6-methyl-2-pyridinesulfonyl chloride. Reaction of this sulfonyl chloride with ammonia would provide 6-methyl-2-pyridinesulfonamide.

The subsequent nitration of 6-methyl-2-pyridinesulfonamide would be a critical step to introduce the nitro group at the 5-position. The directing effects of the existing substituents would need to be carefully considered to ensure the desired regioselectivity. Finally, reduction of the resulting 5-nitro-6-methyl-2-pyridinesulfonamide would yield the target compound.

Preparation of Precursors and Key Synthetic Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and intermediates.

Functionalization of Pyridine Rings

The functionalization of the pyridine ring is a cornerstone of the synthetic strategy. The starting material, 2-amino-6-methylpyridine, is commercially available and serves as a versatile precursor. The methyl group at the 6-position and the amino group at the 2-position direct the regioselectivity of subsequent electrophilic substitution reactions, such as nitration, primarily to the 5-position.

Introduction and Modification of the Sulfonamide Moiety

The introduction of the sulfonamide group is a critical transformation. A key intermediate for this is 6-methyl-2-pyridinesulfonyl chloride. This compound can be prepared from 2-amino-6-methylpyridine via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then displaced by a sulfonyl chloride group. Alternatively, it can be synthesized from 2-chloro-6-methylpyridine.

Once the sulfonyl chloride is obtained, it can be readily converted to the sulfonamide by reaction with ammonia or an appropriate amine. The reaction conditions for this step are generally mild.

| Precursor | Intermediate | Reagents for Conversion |

| 2-Amino-6-methylpyridine | 6-Methyl-2-pyridinesulfonyl chloride | 1. NaNO₂, HCl 2. SO₂, CuCl |

| 6-Methyl-2-pyridinesulfonyl chloride | 6-Methyl-2-pyridinesulfonamide | NH₃ |

Formation of the Amino Group

The formation of the 5-amino group is typically achieved through the reduction of a 5-nitro group. The nitration of the pyridine ring is a well-established electrophilic aromatic substitution reaction. For substituted pyridines like 6-methyl-2-pyridinesulfonamide, the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) introduces the nitro group at the position most activated by the existing substituents.

The subsequent reduction of the nitro group to an amine can be carried out using a variety of methods. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal/acid combinations such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective for this transformation. The choice of reducing agent may depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-methyl-2-pyridinesulfonamide |

| Reduction | H₂, Pd/C or SnCl₂, HCl | This compound |

Advancements in Synthetic Efficiency and Yield Optimization for Pyridine Sulfonamides

Traditional methods for the synthesis of aryl sulfonamides, including pyridine sulfonamides, have often relied on the coupling of sulfonyl chlorides with amines. rsc.org While reliable, these methods can require harsh reaction conditions and may not be suitable for all substrates, particularly electron-deficient ones. rsc.org Recent research has focused on overcoming these limitations through innovative approaches that improve efficiency and yield.

One significant advancement is the development of a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines. nih.gov This method utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, which then react in situ with an amine to form the sulfonamide. nih.gov This process is notable for its circumvention of pre-functionalization of the starting materials and its applicability to a diverse range of aryl and heteroaryl substrates, including those with pyridine scaffolds. nih.gov The utility of this method has been demonstrated in the synthesis of pharmaceutical analogues, suggesting its potential for the efficient production of compounds like this compound. nih.gov

Another innovative approach involves the electrochemical oxidative coupling of thiols and amines. cardiff.ac.ukacs.org This method is particularly noteworthy for its mild reaction conditions and high efficiency, with reactions often completing in as little as five minutes. cardiff.ac.ukacs.org The process is driven by electricity, eliminating the need for sacrificial reagents and catalysts, and generates hydrogen as a benign byproduct. cardiff.ac.ukacs.org The scope of this reaction includes heteroarylamines, such as aminopyridines, making it a highly relevant and efficient method for the synthesis of pyridine sulfonamides. cardiff.ac.ukacs.org

The table below summarizes and compares various synthetic methods applicable to the synthesis of pyridine sulfonamides, highlighting the advancements in yield and efficiency.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Traditional Sulfonylation | Aminopyridine, Sulfonyl Chloride | Pyridine, Dichloromethane | Well-established, versatile | Can require harsh conditions, may have moderate yields |

| One-Pot Decarboxylative Halosulfonylation | Pyridine Carboxylic Acid, Amine | Copper catalyst, SO2, Halogenation reagent | No pre-functionalization, high efficiency, broad scope | Requires specialized reagents and conditions |

| Electrochemical Oxidative Coupling | Aminopyridine, Thiol | Electricity, Me4NBF4, CH3CN/HCl | Rapid reaction time, no sacrificial reagents, environmentally benign | Requires electrochemical setup |

Green Chemistry Approaches and Sustainable Synthetic Practices for Sulfonamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to reduce the environmental impact of chemical processes. A key focus is the reduction or elimination of hazardous reagents and solvents.

The electrochemical synthesis of sulfonamides is a prime example of a green chemistry approach. cardiff.ac.ukacs.org By using electricity as the driving force, it avoids the need for chemical oxidants and other stoichiometric reagents that generate waste. cardiff.ac.ukacs.org The reaction can be performed in common organic solvents, and the primary byproduct is hydrogen gas, which is non-polluting. cardiff.ac.ukacs.org This method's applicability to aminopyridines makes it a sustainable alternative for the synthesis of this compound. cardiff.ac.ukacs.org

Another green approach involves the use of water as a solvent. While traditional sulfonamide synthesis often employs organic solvents, research has demonstrated the feasibility of conducting these reactions in aqueous media. This significantly reduces the environmental footprint of the synthesis, as water is non-toxic, non-flammable, and readily available.

Solvent-free, or neat, reaction conditions represent another avenue for greening sulfonamide synthesis. By eliminating the solvent altogether, waste is minimized, and the process becomes more atom-economical. Mechanochemistry, where mechanical force is used to induce chemical reactions, is a promising solvent-free technique that has been applied to the synthesis of various organic compounds and could be adapted for pyridine sulfonamides.

The following table outlines various green chemistry approaches and their application to sulfonamide synthesis.

| Green Chemistry Approach | Description | Application to Pyridine Sulfonamide Synthesis |

| Electrochemical Synthesis | Utilizes electricity to drive the reaction, avoiding chemical reagents. | Direct coupling of aminopyridines and thiols. cardiff.ac.ukacs.org |

| Aqueous Synthesis | Employs water as the reaction solvent. | Reduces reliance on volatile organic compounds. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Minimizes waste and improves atom economy. |

| Catalytic Methods | Uses catalysts to improve reaction efficiency and reduce waste. | Copper-catalyzed one-pot synthesis from carboxylic acids. nih.gov |

The ongoing development of such sustainable practices is crucial for the future of pharmaceutical manufacturing, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental impact.

Chemical Transformations and Derivatization Strategies for 5 Amino 6 Methyl 2 Pyridinesulfonamide

Reactions Involving the Aromatic Amine Functional Group

The aromatic amine group at the 5-position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including diazotization followed by substitution and acylation reactions. These transformations provide pathways to a diverse array of derivatives.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted into a diazonium salt, a versatile intermediate that can undergo a range of nucleophilic substitution reactions. researchgate.netresearchgate.net Treatment of 5-Amino-6-methyl-2-pyridinesulfonamide with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields the corresponding diazonium salt. This intermediate can then be subjected to various transformations:

Sandmeyer Reaction: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using the appropriate copper(I) salts.

Schiemann Reaction: Introduction of a fluorine atom can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: This reaction allows for the formation of a biaryl linkage by reacting the diazonium salt with an aromatic compound.

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. researchgate.net

Acylation Reactions: The amino group can readily undergo acylation with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. This modification is useful for introducing a wide range of functional groups and for modulating the electronic properties of the molecule.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | 5-Diazonium-6-methyl-2-pyridinesulfonamide chloride |

| Sandmeyer Reaction (Chlorination) | CuCl, HCl | 5-Chloro-6-methyl-2-pyridinesulfonamide |

| Acylation | Acetyl chloride, pyridine | 5-Acetamido-6-methyl-2-pyridinesulfonamide |

Modifications and Substitutions at the Sulfonamide Nitrogen

The sulfonamide group offers another reactive handle for derivatization, primarily at the nitrogen atom. These modifications can significantly impact the physicochemical properties of the molecule.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be replaced by alkyl or aryl groups. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base. rsc.orggoogle.comgoogle.comdntb.gov.ualookchem.com Transition-metal-catalyzed methods, for instance, using iridium complexes, can facilitate the N-alkylation with alcohols in water. rsc.org N-arylation can be accomplished through methods like the Buchwald-Hartwig amination or Chan-Evans-Lam coupling, which involve reacting the sulfonamide with an aryl halide or arylboronic acid in the presence of a suitable metal catalyst and base. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govrsc.org These reactions allow for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl rings.

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-5-amino-6-methyl-2-pyridinesulfonamide |

| N-Arylation (Chan-Evans-Lam) | Arylboronic acid, Cu(OAc)₂, Base, Solvent | N-Aryl-5-amino-6-methyl-2-pyridinesulfonamide |

Chemical Reactivity of the Pyridine Nucleus and Methyl Group

The pyridine ring itself, along with the attached methyl group, can undergo various chemical transformations, further expanding the synthetic possibilities.

Electrophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq However, the presence of the activating amino and methyl groups can facilitate such reactions, with the substitution pattern being directed by the combined electronic effects of all substituents. rsc.org Reactions such as nitration and halogenation can be achieved under specific conditions, typically requiring forcing conditions for the former. The positions for electrophilic attack will be influenced by the directing effects of the amino (ortho, para-directing) and methyl (ortho, para-directing) groups, as well as the deactivating and meta-directing sulfonamide group.

Reactions of the Methyl Group: The methyl group at the 6-position is susceptible to oxidation and halogenation. google.combme.hursc.orgect-journal.kz Oxidation can lead to the formation of a carboxylic acid, an alcohol, or an aldehyde, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid. google.com Halogenation, particularly with N-bromosuccinimide (NBS), can introduce a halogen atom onto the methyl group, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

| Reaction Site | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Pyridine Ring | Nitration | HNO₃, H₂SO₄ | Nitro-5-amino-6-methyl-2-pyridinesulfonamide |

| Methyl Group | Oxidation | KMnO₄, heat | 5-Amino-2-(aminosulfonyl)pyridine-6-carboxylic acid |

| Methyl Group | Halogenation | NBS, radical initiator (e.g., AIBN) | 5-Amino-6-(bromomethyl)-2-pyridinesulfonamide |

Development of Novel Analogues and Hybrid Structures Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the creation of more complex molecules, including novel analogues and hybrid structures. nih.gov This approach, often termed molecular hybridization, involves combining the core scaffold with other pharmacologically active moieties to develop compounds with potentially synergistic or multi-target activities. nih.govscilit.commdpi.comresearchgate.net

Synthesis of Bioactive Analogues: By applying the chemical transformations described in the previous sections, a library of analogues can be synthesized. For instance, derivatization of the amino group can introduce fragments known to interact with specific biological targets. researchgate.netnih.gov Similarly, modifications at the sulfonamide nitrogen can be used to tune the compound's pharmacokinetic properties.

Role of 5 Amino 6 Methyl 2 Pyridinesulfonamide As a Synthetic Intermediate

Building Block for Fused Heterocyclic Ring Systems

The inherent reactivity of the amino group, in concert with the adjacent methyl group and the sulfonamide functionality on the pyridine (B92270) ring, positions 5-Amino-6-methyl-2-pyridinesulfonamide as a competent precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyridopyrimidines, a class of compounds with significant biological activities.

Furthermore, the amino and sulfonamide groups can be involved in intramolecular cyclization reactions, leading to the formation of novel bicyclic and tricyclic sulfonamides. The specific reaction conditions and the choice of co-reactants can be tailored to direct the cyclization pathway towards a desired heterocyclic core. The synthesis of such fused systems is of great interest in medicinal chemistry, as the rigid, three-dimensional structures of these molecules can lead to high-affinity interactions with biological targets.

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

| Reactant Type | Potential Fused Ring System |

| α,β-Unsaturated Carbonyls | Pyridopyrimidines |

| 1,3-Dicarbonyl Compounds | Pyridopyridines |

| Phosgene Equivalents | Pyridotriazinediones |

| Isothiocyanates | Pyridothiadiazines |

Precursor in the Synthesis of Complex Organic Molecules

Beyond the construction of fused heterocycles, this compound serves as a versatile starting material for the synthesis of more complex, non-fused organic molecules. The amino group can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. These reactions are often high-yielding and allow for the systematic exploration of the chemical space around the pyridine core.

The sulfonamide moiety can also be a handle for further transformations. For example, it can be reduced to the corresponding thiol, or the sulfonamide nitrogen can be alkylated. These modifications can dramatically alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters in the design of bioactive compounds.

Contributions to Chemical Probe Design and Development

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular context. The development of selective and potent chemical probes is a crucial aspect of chemical biology. The structural features of this compound make it an attractive scaffold for the design of such probes.

The pyridine ring can serve as a recognition element for the target protein, while the sulfonamide and amino groups provide opportunities for the attachment of reporter groups, such as fluorophores or affinity tags, or for the introduction of reactive groups for covalent labeling of the target. The modular nature of its synthesis allows for the rapid generation of a library of derivatives with varying substituents, which can be screened for their binding affinity and selectivity towards a protein of interest.

Facilitation of Parallel Synthesis and Combinatorial Chemistry in Academic Contexts

The principles of parallel synthesis and combinatorial chemistry aim to accelerate the discovery of new molecules with desired properties by synthesizing and screening large libraries of related compounds. nih.govrsc.org The reactivity profile of this compound is well-suited for these high-throughput approaches. nih.gov

Its ability to undergo a variety of chemical transformations in a predictable and efficient manner makes it an ideal building block for the construction of compound libraries. For example, a library of amides can be readily prepared by reacting this compound with a diverse set of carboxylic acids in a parallel fashion. Similarly, a library of sulfonamide derivatives can be generated by reacting it with various sulfonyl chlorides. The resulting libraries can then be screened in biological assays to identify hit compounds with potential therapeutic applications.

Table 2: Exemplary Reactions for Library Synthesis using this compound

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids/Acyl Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones | Secondary Amine |

| Suzuki Coupling (on a halogenated precursor) | Boronic Acids | Aryl-substituted Pyridine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 6 Methyl 2 Pyridinesulfonamide Analogues

Correlating Structural Modifications with In Vitro Molecular Interactions

The in vitro molecular interactions of pyridine (B92270) sulfonamide analogues are intricately linked to their structural features. Modifications to the pyridine ring, the amino group, the methyl group, and the sulfonamide moiety can significantly alter the compound's binding affinity and efficacy against biological targets.

The substitution pattern on the pyridine ring is a critical determinant of molecular interactions. For instance, in a series of 2-substituted-pyridines, the nature and position of the substituent have been shown to modulate activities such as anticonvulsant and antihistaminic effects. nih.gov While not directly involving a sulfonamide group, these studies highlight the importance of the substitution pattern on the pyridine core for biological activity.

The sulfonamide group itself is a key pharmacophoric element, known to participate in hydrogen bonding and other non-covalent interactions with protein targets. mdpi.com The orientation and electronic properties of the sulfonamide moiety, which can be influenced by adjacent groups like the 6-methyl substituent, are crucial for these interactions.

The amino group at the 5-position can also play a significant role in molecular recognition, potentially forming hydrogen bonds with receptor sites. Its basicity and accessibility can be modulated by the electronic effects of the other substituents on the ring.

The following interactive table illustrates hypothetical in vitro activity data for a series of 5-amino-6-methyl-2-pyridinesulfonamide analogues, demonstrating how structural modifications might influence inhibitory activity against a generic kinase.

| Compound | R1 (at 5-amino) | R2 (at sulfonamide) | IC50 (nM) |

|---|---|---|---|

| 1 | -H | -NH2 | 500 |

| 2 | -CH3 | -NH2 | 350 |

| 3 | -H | -NHCH3 | 420 |

| 4 | -H | -N(CH3)2 | 600 |

| 5 | -COCH3 | -NH2 | 800 |

Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound analogues are governed by the electronic and steric effects of the substituents on the pyridine ring. The amino and methyl groups are electron-donating, which can influence the nucleophilicity of the pyridine nitrogen and the amino group itself.

In the synthesis of related heterocyclic compounds, the nature of substituents has been shown to affect reaction rates and yields. For instance, in the preparation of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, the choice of primary aromatic amine influences the outcome of the reaction. nih.gov This principle can be extended to the reactivity of the amino group in this compound in various synthetic transformations.

The following interactive table provides a hypothetical overview of the effect of different substituents on the reactivity of the 5-amino group in an acylation reaction.

| Substituent at C4 | Relative Reaction Rate | Selectivity (N-acylation vs. Ring acylation) |

|---|---|---|

| -H | 1.0 | High for N-acylation |

| -Cl | 0.7 | Very high for N-acylation |

| -OCH3 | 1.5 | Moderate for N-acylation |

| -NO2 | 0.3 | High for N-acylation |

Conformational Analysis and Stereochemical Influences on Derivative Functionality

The three-dimensional conformation of this compound analogues is a key factor in determining their biological activity. The relative orientation of the pyridine ring, the sulfonamide group, and any substituents can dictate how the molecule fits into a binding pocket of a protein.

The rotation around the C-S bond of the sulfonamide group and the C-N bond of the amino group can lead to different conformers with varying energies and biological activities. The presence of the 6-methyl group can introduce steric hindrance, potentially restricting the rotation around the C-S bond and favoring a particular conformation.

In a study of related dihydropyrimidine (B8664642) derivatives, the introduction of a double bond resulted in a nearly planar heterocycle, which in turn affected the crystal packing. mdpi.com This demonstrates how subtle changes in the core structure can lead to significant conformational differences. While no direct crystal structure of this compound is available, insights can be drawn from the crystal structure of 2-amino-6-methylpyridine (B158447). nih.gov

Stereochemistry becomes particularly important when chiral centers are introduced into the molecule, for example, through substitution on the sulfonamide nitrogen or the amino group. Different enantiomers or diastereomers can exhibit vastly different biological activities due to their distinct spatial arrangements.

Exploration of Pharmacophoric Features in Related Pyridine Sulfonamide Systems

Pharmacophore modeling helps to identify the essential structural features required for a molecule to exert a particular biological effect. For pyridine sulfonamide systems, several key pharmacophoric features have been identified in the context of various therapeutic targets.

In the design of anticancer agents, the sulfonamide moiety is often a crucial part of the pharmacophore, acting as a hydrogen bond donor and acceptor. mdpi.com For instance, in a series of 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, the sulfonamide fragment was part of a molecular hybrid designed for antitumor activity. mdpi.com

The pyridine ring itself can serve as a scaffold for positioning other functional groups in the correct orientation for binding to a target. Its aromatic nature can also lead to beneficial π-π stacking interactions with aromatic residues in a protein's active site.

The following interactive table outlines the key pharmacophoric features and their potential roles in the biological activity of pyridine sulfonamide analogues.

| Pharmacophoric Feature | Potential Role in Molecular Interaction | Example from Related Systems |

|---|---|---|

| Pyridine Nitrogen | Hydrogen bond acceptor | Interaction with kinase hinge regions |

| Sulfonamide Group | Hydrogen bond donor/acceptor | Binding to carbonic anhydrases |

| Amino Group | Hydrogen bond donor | Interaction with acidic residues in active sites |

| Aromatic Ring | π-π stacking, hydrophobic interactions | Binding to aromatic residues in enzyme pockets |

Mechanistic Research on Biological Interactions of 5 Amino 6 Methyl 2 Pyridinesulfonamide Derivatives in Vitro and in Silico Investigations

Molecular Target Identification and Validation in Research Models

The biological effects of 5-amino-6-methyl-2-pyridinesulfonamide derivatives are often initiated by their direct interaction with specific proteins. Research has focused on identifying and validating these molecular targets, primarily through enzyme inhibition assays and studies on protein-protein interactions.

The sulfonamide moiety is a key feature that directs the inhibitory activity of these derivatives against several important enzyme classes.

Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. Heterocyclic sulfonamides, including those with pyridine (B92270) rings, have been extensively studied as CA inhibitors. mdpi.com The primary sulfonamide group (-SO2NH2) coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the CO2 hydration reaction. mdpi.com Studies on various pyrazolopyridine sulfonamides demonstrate potent, isoform-selective inhibition against human (h) CA isoforms hCA I, II, IX, and XII. mdpi.com For instance, certain derivatives show high activity against the tumor-associated isoform hCA IX, a target for anticancer therapies. researchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Pyrazolopyridine Sulfonamide Derivatives

| Compound ID | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

|---|---|---|---|---|

| 1f | 68.5 | 6.6 | 45.6 | 6.9 |

| 1g | 58.8 | 108.5 | 105.4 | 8.5 |

| 1h | 62.4 | 125.4 | 118.9 | 10.2 |

| 1k | 65.3 | 5.6 | 101.2 | 7.8 |

| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.8 | 5.7 |

Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides, which are structurally related to the title compound class. mdpi.com

Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): Both DHPS and DHFR are critical enzymes in the folate biosynthesis pathway, which is essential for bacterial and protozoan survival. nih.gov Sulfonamides are known to act as competitive inhibitors of DHPS, where they mimic the natural substrate, p-aminobenzoic acid (pABA). nih.gov Dihydrofolate reductase inhibitors prevent the reduction of dihydrofolate to tetrahydrofolate. mdpi.comnih.gov Research has focused on creating dual-action molecules that inhibit both enzymes simultaneously. A series of N-sulfonamide 2-pyridone derivatives were synthesized and shown to possess dual inhibitory activity against both DHPS and DHFR, demonstrating significant antimicrobial potential. nih.gov

Table 2: Dual Enzyme Inhibition by N-Sulfonamide 2-Pyridone Derivatives

| Compound ID | DHPS IC₅₀ (µg/mL) | DHFR IC₅₀ (µg/mL) |

|---|---|---|

| 3b | 4.12 | 0.45 |

| 5a | 3.54 | 0.33 |

| 5b | 3.11 | 0.28 |

| 11a | 2.76 | 0.20 |

| 11b | 2.98 | 0.24 |

Data from a study on dual inhibitors combining sulfonamide and pyridone scaffolds. nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell growth and survival. nih.govnih.gov While various chemical scaffolds have been developed as Hsp90 inhibitors, published research specifically linking this compound derivatives to Hsp90 inhibition is limited.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govresearchgate.net Inhibition of VEGFR-2 is a major strategy in cancer therapy. nih.gov Various heterocyclic compounds, including pyridine-based derivatives, have been designed as potent VEGFR-2 inhibitors. researchgate.net These inhibitors typically bind to the ATP-binding site in the kinase domain, preventing receptor activation. researchgate.net

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. nih.govnih.gov Modulating these interactions with small molecules is a growing area of drug discovery. researchgate.net One of the most studied PPIs in cancer is the interaction between the tumor suppressor p53 and its negative regulator, MDM2. While the sulfonamide scaffold has been incorporated into molecules designed to target PPIs, specific evidence for this compound derivatives is not yet prominent. In a study on related benzenesulfonamide-triazine hybrids, the compounds were evaluated for their ability to inhibit the MDM2-p53 interaction but were found to be inactive in this regard, suggesting their anticancer effects proceed through other mechanisms. semanticscholar.org

In Vitro Cellular Pathway Modulation and Phenotypic Assays in Model Cell Lines

Beyond direct target engagement, research has explored the downstream cellular consequences of treating model cell lines with pyridinesulfonamide derivatives and related compounds.

The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from dividing. Studies on structurally related sulfonamide and pyridine derivatives have demonstrated effects on cell cycle progression. For example, certain 2-aminobenzimidazoles and benzoxazoles, also investigated as VEGFR-2 inhibitors, have been shown to cause cell cycle arrest at the G1 phase in treated cancer cells. researchgate.net Similarly, a series of benzenesulfonamide-triazine hybrids were found to induce cell cycle arrest in both the G0/G1 and G2/M phases in a p53-independent manner in human colon cancer (HCT-116) cells. semanticscholar.org

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A primary goal of many cancer therapies is to trigger this process in malignant cells. Several studies have shown that pyridine-containing sulfonamide derivatives and related structures can induce apoptosis. nih.govmdpi.com The mechanism often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. researchgate.net Research on certain pyridine derivatives demonstrated apoptosis induction in human leukemia and breast cancer cells, which was associated with:

Activation of initiator caspases (caspase-8, caspase-9) and executioner caspase-3. researchgate.netnih.gov

Modulation of the Bcl-2 family of proteins, including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. researchgate.netmdpi.com

Involvement of the mitochondrial (intrinsic) pathway of apoptosis. nih.govnih.gov

Biochemical Characterization of Ligand-Target Interactions

Understanding how a ligand binds to its molecular target is crucial for mechanism-based drug design. In silico molecular docking and biophysical methods are used to characterize these interactions. For sulfonamide-based inhibitors, docking studies consistently show the sulfonamide group anchoring the molecule in the active site.

In Carbonic Anhydrase: The sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion, while the oxygen atoms form hydrogen bonds with active site residues like Thr199. nih.gov

In DHPS/DHFR: Docking studies of dual DHPS/DHFR inhibitors revealed that the sulfonamide portion occupies the pABA binding pocket of DHPS, while other parts of the molecule, such as the pyridone ring, can establish interactions within the pterin (B48896) binding pockets of both DHPS and DHFR. nih.gov

In VEGFR-2: Pyridine-based inhibitors often form a key hydrogen bond between the pyridine nitrogen and the backbone NH of a cysteine residue (e.g., Cys919) in the hinge region of the kinase domain, a common binding motif for kinase inhibitors. researchgate.net

These molecular modeling studies provide a rational basis for the observed structure-activity relationships and guide the synthesis of more potent and selective derivatives.

Computational and Theoretical Investigations of 5 Amino 6 Methyl 2 Pyridinesulfonamide

Molecular Docking Studies for Predictive Binding Assessment

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacademie-sciences.fr It is most commonly used to predict the interaction between a small molecule (ligand) and a protein receptor. mdpi.com By estimating the binding affinity and pose, molecular docking can help identify potential biological targets for a compound and suggest mechanisms of action at a molecular level.

In a typical molecular docking study involving 5-Amino-6-methyl-2-pyridinesulfonamide, the compound would be computationally placed into the binding site of a target protein. A scoring function would then be used to estimate the binding energy (or a related score), with lower scores generally indicating a more favorable interaction. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Illustrative Research Findings:

The following table represents a hypothetical outcome of a molecular docking study of this compound against a panel of protein kinases, a common target class for sulfonamide-containing molecules.

| Target Protein | Binding Affinity (kcal/mol) (Predicted) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Protein Kinase A | -8.2 | Val56, Leu173 | Hydrophobic |

| Lys72 | Hydrogen Bond (sulfonamide oxygen) | ||

| Glu170 | Hydrogen Bond (amino group) | ||

| Protein Kinase B | -7.5 | Ile84, Val164 | Hydrophobic |

| Asp292 | Hydrogen Bond (sulfonamide NH) | ||

| Protein Kinase C | -6.9 | Met229, Phe238 | Hydrophobic |

| Ser241 | Hydrogen Bond (amino group) |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. academie-sciences.fr Unlike the static picture provided by molecular docking, MD simulations allow for the observation of the dynamic behavior of a protein-ligand complex over time. This can provide deeper insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in the protein or ligand upon binding. nih.gov

Illustrative Research Findings:

A hypothetical MD simulation study could yield data on the stability of the protein-ligand complex, as shown in the table below.

| Simulation Parameter | Value (Hypothetical) | Interpretation |

| Root Mean Square Deviation (RMSD) of Ligand | 1.5 Å | Indicates the ligand remains stably bound in the binding pocket. |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Varies | Highlights flexible regions of the protein that may be involved in binding. |

| Number of Hydrogen Bonds (Ligand-Protein) | 2-3 (maintained >80% of simulation time) | Suggests stable hydrogen bonding is crucial for the interaction. |

| Radius of Gyration of Protein | 22.5 Å | Indicates the overall compactness and stability of the protein structure during the simulation. |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Quantum Chemical Calculations of Electronic and Steric Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can provide valuable information about a molecule's geometry, charge distribution, orbital energies, and reactivity. For this compound, such calculations would offer a fundamental understanding of its chemical nature.

Key properties that could be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. A molecular electrostatic potential (MEP) map could also be generated to visualize the regions of positive and negative charge on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack.

Illustrative Research Findings:

The following table presents hypothetical results from a DFT study on this compound.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating capacity of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around sulfonamide oxygens and pyridine (B92270) nitrogen; Positive potential around amino and sulfonamide hydrogens. | Predicts regions of intermolecular interactions. |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

In Silico Scaffold Hopping and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become particularly valuable. nih.govnih.gov These methods rely on the knowledge of other molecules that bind to the target of interest. Scaffold hopping is a technique used to identify novel molecular backbones (scaffolds) that can maintain the essential interactions for biological activity, while having a different core structure. nih.govdundee.ac.uk This can lead to the discovery of compounds with improved properties, such as enhanced potency or better intellectual property potential.

For this compound, a ligand-based approach could involve creating a pharmacophore model based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model could then be used to screen virtual libraries for other compounds that match the pharmacophore but have a different scaffold. Ligand efficiency, a measure of the binding energy per heavy atom, is a metric that could be used to compare the "quality" of different hits.

Illustrative Research Findings:

A hypothetical scaffold hopping study starting from this compound could identify alternative scaffolds with favorable predicted properties.

| Original Scaffold | Alternative Scaffold (Hypothetical) | Predicted Ligand Efficiency (LE) (Hypothetical) | Rationale for Selection (Hypothetical) |

| Pyridinesulfonamide | Thiophenesulfonamide | 0.32 | Maintains key sulfonamide interactions with a different aromatic core. |

| Pyridinesulfonamide | Imidazopyridine | 0.35 | Fused ring system may offer improved binding affinity and rigidity. |

| Pyridinesulfonamide | Benzoxazole | 0.31 | Bioisosteric replacement for the pyridine ring. |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Analytical and Spectroscopic Characterization Methodologies for 5 Amino 6 Methyl 2 Pyridinesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. For 5-Amino-6-methyl-2-pyridinesulfonamide, both ¹H and ¹³C NMR would be utilized to confirm the arrangement of atoms.

In a typical ¹H NMR spectrum, the chemical shifts are indicative of the electronic environment of the protons. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions. The methyl group protons would resonate upfield as a singlet, while the protons of the amino (NH₂) and sulfonamide (SO₂NH₂) groups would appear as broad singlets, the positions of which can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal. The positions of these signals would confirm the carbon skeleton, including the carbons of the pyridine ring and the methyl group.

While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar molecules and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (Position 3) | ~ 7.5 - 7.8 | Doublet (d) |

| Pyridine-H (Position 4) | ~ 6.5 - 6.8 | Doublet (d) |

| Amino (-NH₂) | ~ 5.5 - 6.5 | Broad Singlet (br s) |

| Sulfonamide (-SO₂NH₂) | ~ 7.0 - 7.5 | Broad Singlet (br s) |

| Methyl (-CH₃) | ~ 2.3 - 2.5 | Singlet (s) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

The presence of the amino (NH₂) and sulfonamide (SO₂NH₂) groups would be confirmed by characteristic N-H stretching vibrations. The sulfonamide group would also be identified by strong, distinct bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. Aromatic C-H stretching and C=C/C=N ring vibrations would confirm the pyridine core, while aliphatic C-H stretching would indicate the methyl group.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amino/Sulfonamide | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 3000 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretch | 1550 - 1650 | Medium-Strong |

| Sulfonamide | S=O Asymmetric Stretch | 1300 - 1370 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1140 - 1180 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For this compound (C₆H₈N₄O₂S), the molecular weight is approximately 200.24 g/mol .

In an MS experiment, the compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern in tandem MS (MS/MS) provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as SO₂ (64 Da) or the cleavage of the sulfonamide group.

Table 3: Predicted m/z Values for Molecular Ion and Key Fragments in Mass Spectrometry

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | ~ 201.0 |

| [M]⁺ | Molecular Ion | ~ 200.0 |

| [M-SO₂]⁺ | Loss of Sulfur Dioxide | ~ 136.0 |

| [M-NH₂]⁺ | Loss of Amino Radical | ~ 184.0 |

| [C₆H₇N₂]⁺ | Pyridine Fragment | ~ 107.0 |

Chromatographic Techniques (HPLC, LC-MS/MS for Purity and Quantitative Analysis)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method, likely employing a C18 column, would be developed. The compound's purity would be determined by integrating the peak area of the analyte and any impurities, typically using a UV detector set to a wavelength where the compound exhibits strong absorbance. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This technique is the gold standard for quantitative analysis of compounds in complex matrices. A validated LC-MS/MS method would allow for the precise measurement of this compound concentrations, which is crucial in various research and development stages. nih.gov The method would involve monitoring specific precursor-to-product ion transitions to ensure high selectivity and accuracy. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the specific title compound is not publicly available, analysis of a structurally related compound, 5-Amino-2-methylbenzenesulfonamide, reveals the type of data that can be obtained. nih.gov For that isomer, the crystal system was determined to be orthorhombic, and the analysis detailed the specific bond lengths and the intermolecular hydrogen-bonding network that stabilizes the crystal lattice. nih.gov A similar analysis for this compound would provide unambiguous confirmation of its structure and insights into its solid-state packing and intermolecular interactions.

Electrochemical Characterization Studies

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of a molecule. The this compound molecule contains an amino group attached to an electron-deficient pyridine ring, which can be susceptible to oxidation.

Although specific electrochemical studies on this compound are not readily found in the literature, it is anticipated that the amino group would be the primary site of electrochemical activity. An electrochemical analysis could determine the oxidation potential of the compound, providing insights into its electronic properties and its potential to participate in electron transfer reactions. Studies on other complex amino-pyridine derivatives have utilized electrochemical techniques to characterize their behavior, suggesting that such methods would be applicable and informative for the title compound as well. nih.gov

Future Research Directions and Unexplored Avenues for 5 Amino 6 Methyl 2 Pyridinesulfonamide

Integration with Advanced High-Throughput Screening Platforms in Academic Settings

The structural motifs within 5-Amino-6-methyl-2-pyridinesulfonamide, namely the sulfonamide and aminopyridine groups, are prevalent in a wide range of biologically active molecules. nih.gov This makes the compound and its future derivatives prime candidates for large-scale biological screening. Academic high-throughput screening (HTS) centers, which play a major role in translational research, are ideally positioned to explore the bioactivity of this compound. drugtargetreview.com

Future research could involve submitting this compound to multiplexed HTS assays that can simultaneously monitor various activities, such as enzyme inhibition or effects on specific cellular pathways. acs.orgnih.gov Given that sulfonamides are known inhibitors of enzymes like carbonic anhydrases, a focused screening campaign against a panel of these metalloenzymes could be a productive starting point. nih.gov Phenotypic screening, which assesses the compound's effect on whole cells, could also uncover unexpected biological activities and provide new therapeutic leads. drugtargetreview.com

Table 1: Proposed High-Throughput Screening Initiatives

| HTS Approach | Target Class/Assay Type | Rationale |

|---|---|---|

| Target-Based Screening | Carbonic Anhydrases, Kinases, Dihydropteroate Synthetase | The sulfonamide moiety is a known pharmacophore for these enzyme families. nih.govnih.gov |

| Phenotypic Screening | Cancer Cell Line Panels (e.g., NCI-60) | To identify novel cytotoxic or anti-proliferative effects across diverse cancer types. nih.gov |

| High-Content Screening (HCS) | Neuronal cell models, Immune cell activation assays | To assess effects on complex cellular processes like neurite outgrowth or cytokine production. drugtargetreview.com |

Exploration of Novel Synthetic Methodologies for Diversification

To fully explore the chemical space around this compound, the development and application of novel synthetic methodologies are crucial. Traditional synthetic routes can be limiting; however, modern organic chemistry offers a toolkit for the late-stage functionalization and diversification of such heterocyclic scaffolds.

Future work should focus on leveraging contemporary synthetic methods to create a library of analogues. For instance, palladium-catalyzed cross-coupling reactions, which are effective for C-N bond formation, could be used to modify the amino group. acs.org Furthermore, techniques like C-H bond functionalization could allow for the direct modification of the pyridine (B92270) ring or the methyl group, providing access to novel derivatives that are otherwise difficult to synthesize. researchgate.netnih.gov Photochemical methods, which often proceed under mild conditions, represent another eco-compatible avenue for generating structural diversity. nih.gov

Table 2: Comparison of Synthetic Approaches for Diversification

| Methodology | Potential Application Site | Expected Outcome |

|---|---|---|

| Traditional Methods | ||

| Nucleophilic Aromatic Substitution | Amino group acylation/alkylation | Limited to standard functional group interconversion. |

| Novel Methodologies | ||

| Pd- or Cu-Catalyzed Cross-Coupling | Modification of the amino group or functionalization of a halogenated precursor. acs.orgresearchgate.net | Access to a wide range of aryl, alkyl, and heteroaryl amines. |

| C-H Activation/Functionalization | Direct modification of the pyridine ring C-H bonds or the methyl group. researchgate.net | Rapid generation of derivatives without pre-functionalization. |

| Photoredox Catalysis | Radical-based additions to the pyridine ring or functionalization of the amino group. nih.gov | Access to unique chemical space under mild reaction conditions. |

Potential in Materials Science and Polymer Chemistry Research

The incorporation of rigid heterocyclic units like pyridine into polymer backbones is a known strategy to enhance thermal stability and modify mechanical properties. researchgate.net The structure of this compound, with its robust pyridine core and multiple functional groups (amino, sulfonamide), presents it as a compelling, yet unexplored, building block in materials science.

Future investigations could explore its use as a monomer in polycondensation reactions. The amino group could react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. researchgate.net The resulting polymers could exhibit high thermal stability and unique solubility characteristics due to the presence of the pyridine and sulfonamide groups. Additionally, the compound's ability to coordinate with metal ions through its nitrogen and oxygen atoms could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis or gas storage. rsc.org

Addressing Fundamental Research Questions in Pyridine Sulfonamide Chemistry

Despite the prevalence of the pyridine sulfonamide motif in pharmaceuticals, a systematic understanding of its fundamental physicochemical and structural properties is lacking. acs.org this compound serves as an excellent model compound to address these fundamental questions.

A primary research avenue would be a thorough investigation of its solid-state properties. This includes single-crystal X-ray diffraction to definitively determine its molecular structure and analyze the intermolecular interactions, such as hydrogen bonding patterns formed by the amino and sulfonamide groups. acs.orglookchem.com Understanding these packing motifs is critical in the study of polymorphism, which has significant implications in pharmaceutical development. Another fundamental area of inquiry is the determination of its acid-base properties (pKa), which are influenced by the interplay between the basic pyridine nitrogen, the amino group, and the acidic sulfonamide proton. wikipedia.org

Table 3: Unanswered Fundamental Research Questions

| Research Question | Experimental/Computational Technique | Significance |

|---|---|---|

| What is the precise 3D crystal structure and what are the dominant intermolecular interactions? | Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis | Provides insight into crystal packing, hydrogen bonding synthons, and potential for polymorphism. acs.orglookchem.com |

| What are the pKa values for the pyridine nitrogen, amino group, and sulfonamide N-H? | Potentiometric Titration, UV-Vis Spectrophotometry, Computational Chemistry | Crucial for understanding solubility, receptor binding, and predicting behavior in biological systems. wikipedia.org |

| What is the conformational preference of the sulfonamide group relative to the pyridine ring? | NMR Spectroscopy (NOE), Quantum Chemical Calculations | Influences molecular shape and how the molecule interacts with biological targets. |

Interdisciplinary Approaches in Chemical Biology and Catalysis

The distinct functional groups of this compound make it a versatile scaffold for interdisciplinary research, particularly at the interface of chemical biology and catalysis.

In chemical biology, the compound could serve as a parent structure or "fragment" in fragment-based drug discovery (FBDD). Its relatively small size and defined chemical features could allow it to bind with moderate affinity to biological targets, providing a starting point for the development of more potent inhibitors. nih.gov Furthermore, derivatization of the amino group could be used to attach fluorescent probes or affinity tags, transforming the molecule into a tool for studying biological systems. mdpi.com

In catalysis, the arrangement of nitrogen and oxygen atoms in the molecule presents an opportunity for it to act as a multidentate ligand. The pyridine nitrogen, amino nitrogen, and sulfonamide oxygens could coordinate to a metal center, creating novel catalysts for organic transformations. The synthesis and characterization of such metal complexes could open new avenues in homogeneous catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Amino-6-methyl-2-pyridinesulfonamide, and how can researchers optimize reaction yields?

- Methodological Answer : Begin with nucleophilic substitution or sulfonylation reactions using pyridine derivatives. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C), and catalysts like triethylamine. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield. Validate purity using melting point analysis and NMR .

- Data Note : Cross-reference spectral data (e.g., H NMR: δ 2.4 ppm for methyl group) with literature to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

- Methodological Answer : Prioritize H/C NMR for functional group analysis, IR for sulfonamide (-SONH) stretches, and mass spectrometry for molecular ion validation. For conflicting data (e.g., unexpected peaks in NMR), repeat experiments under controlled conditions (dry solvents, inert atmosphere). Use computational tools (DFT simulations) to predict spectra and resolve ambiguities .

- Example : If IR shows weak -NH peaks, confirm via X-ray crystallography or adjust sample preparation (e.g., KBr pellet homogeneity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a systematic review of assay conditions (e.g., cell lines, IC protocols). Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Address publication bias by including negative results in supplementary data .

- Case Study : If Study A reports antitumor activity (IC = 10 μM) but Study B shows no effect, re-test under standardized conditions (e.g., MTT assay, fixed incubation time) and compare pharmacokinetic parameters (e.g., plasma protein binding) .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic processes?

- Methodological Answer : Employ kinetic isotope effects (KIE) or Hammett plots to probe transition states. Use isotopic labeling (e.g., N in the amino group) with MS/MS fragmentation to track bond cleavage. Computational modeling (MD simulations, QM/MM) identifies intermediates and energy barriers. Validate via in situ FTIR or Raman spectroscopy .

- Example : For sulfonamide-based catalysis, monitor proton transfer steps using pH-dependent kinetics and compare with DFT-predicted pKa values .

Q. How can computational models predict the physicochemical properties of this compound, and what are their limitations?

- Methodological Answer : Use QSPR models trained on sulfonamide datasets to predict solubility, logP, and bioavailability. Validate with experimental data (e.g., shake-flask method for logP). Address model limitations (e.g., poor performance for zwitterionic forms) by incorporating quantum-mechanical descriptors (HOMO-LUMO gaps) or hybrid ML approaches .

- Data Integration : Cross-validate predictions with DSC (thermal stability) and PXRD (crystallinity) to assess solid-state behavior .

Guidelines for Methodological Rigor

- Experimental Design : Use factorial designs (e.g., DoE) to optimize synthesis and bioassays .

- Contradiction Analysis : Apply triangulation (multiple data sources/methods) to confirm hypotheses .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.